molecular formula C6H3BrIN3 B1144038 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1305208-17-6

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1144038
CAS No.: 1305208-17-6
M. Wt: 323.919
InChI Key: QYKRPCLDVYDBLC-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of both bromine and iodine atoms attached to a pyrazolo[4,3-b]pyridine core

Scientific Research Applications

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the halogenation of pyrazolo[4,3-b]pyridine derivatives. One common method includes the bromination and iodination of the pyrazolo[4,3-b]pyridine core using appropriate halogenating agents such as bromine and iodine in the presence of catalysts or under specific reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolo[4,3-b]pyridine derivatives with different functional groups attached .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Uniqueness

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of diverse chemical entities and for studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

6-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRPCLDVYDBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718764
Record name 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305208-17-6
Record name 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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